

An In-depth Technical Guide to the Spectroscopic Analysis of Dicyclohexyl Ketone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **dicyclohexyl ketone**, a molecule of interest in various chemical and pharmaceutical contexts. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for **dicyclohexyl ketone** is summarized below, providing key insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for **dicyclohexyl ketone** were acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for **Dicyclohexyl Ketone** (400 MHz, CDCl₃)[1]



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.49	Multiplet	2H	α-CH
1.65 - 1.85	Multiplet	8H	Cyclohexyl CH2
1.15 - 1.40	Multiplet	12H	Cyclohexyl CH2

Table 2: 13C NMR Spectroscopic Data for Dicyclohexyl Ketone

Chemical Shift (δ) ppm	Assignment
~215	C=O (Ketone)
~45	α-СН
~28	Cyclohexyl CH2
~26	Cyclohexyl CH2
~25	Cyclohexyl CH ₂

Note: The exact chemical shifts for the ¹³C NMR spectrum were not explicitly found in a tabulated format in the search results. The provided values are estimations based on typical chemical shifts for similar functional groups and the available spectral image.[2][3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **dicyclohexyl ketone**, the spectrum is typically acquired as a liquid film.

Table 3: Infrared (IR) Absorption Data for **Dicyclohexyl Ketone**



Wavenumber (cm ⁻¹)	Intensity	Assignment
~2930	Strong	C-H stretch (alkane)
~2850	Strong	C-H stretch (alkane)
~1710	Strong	C=O stretch (ketone)
~1450	Medium	CH ₂ bend

Note: A detailed peak list with specific wavenumbers and intensities was not available in the search results. The provided data is based on typical IR absorption frequencies for ketones and cyclohexyl groups.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **Dicyclohexyl Ketone** (Electron Ionization)

m/z	Relative Abundance (%)	Proposed Fragment
194	8.9	[M]+ (Molecular Ion)
111	33.3	[M - C ₆ H ₁₁] ⁺
83	100.0	[C ₆ H ₁₁] ⁺
55	28.6	[C4H7]+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of **Dicyclohexyl Ketone**

Sample Preparation:



- Dissolve approximately 10-20 mg of dicyclohexyl ketone in about 0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (400 MHz Spectrometer):
 - ∘ ¹H NMR:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-32
 - Relaxation Delay: 1-2 seconds
 - Spectral Width: 0-10 ppm
 - o 13C NMR:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
 - Relaxation Delay: 2-5 seconds
 - Spectral Width: 0-220 ppm
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm for ¹H NMR and the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) for ¹³C NMR.
 - Integrate the peaks in the ¹H NMR spectrum.



Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy of **Dicyclohexyl Ketone**

- Sample Preparation:
 - Place a small drop of liquid dicyclohexyl ketone directly onto the ATR crystal.
- Instrument Parameters:
 - Scan Range: 4000 400 cm⁻¹
 - Number of Scans: 16-32
 - ∘ Resolution: 4 cm⁻¹
- Data Acquisition and Processing:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
 - Identify and label the characteristic absorption bands.

Mass Spectrometry

Electron Ionization (EI) - Mass Spectrometry of **Dicyclohexyl Ketone**

- Sample Introduction:
 - Introduce a small amount of dicyclohexyl ketone into the mass spectrometer, typically
 via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Instrument Parameters:







Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 40 - 300

• Data Analysis:

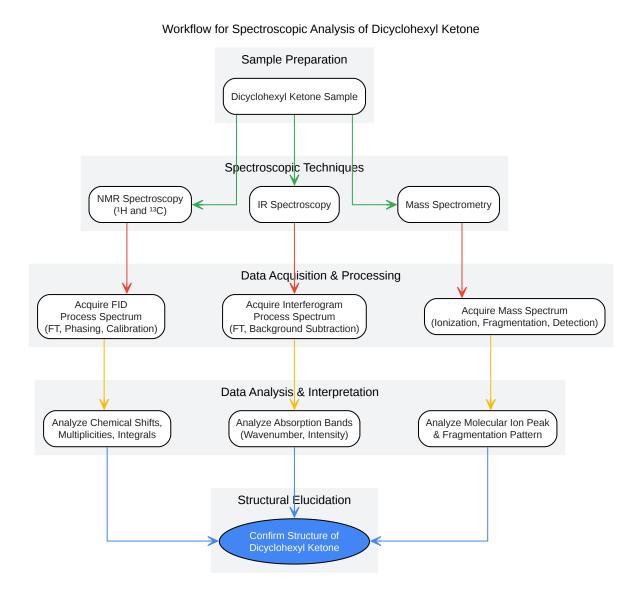
• Identify the molecular ion peak ([M]+).

- Analyze the fragmentation pattern to identify characteristic fragment ions.
- Correlate the observed fragments with the structure of dicyclohexyl ketone.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of **dicyclohexyl ketone** is illustrated in the following diagram.





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Caption: Workflow for the spectroscopic analysis of **dicyclohexyl ketone**.



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